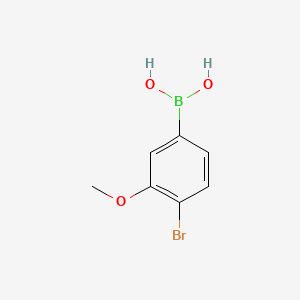

4-Bromo-3-Methoxyphenylboronic Acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

IUPAC Name |

(4-bromo-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRYXSUMYJSZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681532 | |

| Record name | (4-Bromo-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-59-1 | |

| Record name | (4-Bromo-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Boronic Acids in Carbon Carbon Bond Formation

At the heart of organic chemistry lies the ability to form carbon-carbon (C-C) bonds, a fundamental process for building the carbon skeletons of organic molecules. Boronic acids, and particularly arylboronic acids, are crucial players in this arena. boronmolecular.com They are most famously utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govboronmolecular.com This palladium-catalyzed reaction provides a powerful and efficient method for creating C-C bonds by coupling an organoboron compound with a halide. boronmolecular.comrsc.org

The advantages of using boronic acids in these reactions are numerous. They are generally stable, crystalline solids that are often easy to handle. noe-verlag.denih.gov Furthermore, the byproducts of these reactions are typically non-toxic and easily removed, contributing to the "green" appeal of these methods. nih.gov The reactions are also compatible with a wide range of functional groups, allowing for the synthesis of highly complex and diverse molecules. boronmolecular.com Beyond the Suzuki-Miyaura coupling, arylboronic acids can also participate in other important transformations, such as the formation of carbon-heteroatom bonds and as precursors to aryl radicals. rsc.orgnih.gov

4 Bromo 3 Methoxyphenylboronic Acid: a Versatile Synthetic Precursor

Organometallic Reagent-Mediated Borylation Approaches

The use of organometallic reagents represents a classical and still widely employed strategy for the synthesis of arylboronic acids. These methods typically involve the in situ generation of a highly reactive organometallic intermediate from an aryl halide, which is then quenched with a boron-containing electrophile.

Grignard Reagent-Based Synthesis

The formation of an aryl Grignard reagent, followed by reaction with a trialkyl borate (B1201080), is a foundational method for preparing arylboronic acids. rsc.orgwisc.edu This approach involves the reaction of an aryl bromide, such as 1-bromo-4-bromo-3-methoxybenzene, with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding arylmagnesium bromide. This Grignard reagent is then treated with a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures to form a boronate ester. Subsequent acidic hydrolysis then furnishes the desired arylboronic acid. rsc.orgwisc.edu

A notable advantage of this method is the relatively low cost of the starting materials. However, a significant drawback is the low functional group tolerance due to the high reactivity of Grignard reagents, which can react with a variety of functional groups. rsc.org To circumvent some of the challenges associated with Grignard reagent formation, such as initiation and reproducibility, additives like lithium chloride (LiCl) and dibromoethane can be employed. For instance, the synthesis of 3-(1-adamantyl)-4-methoxyphenylboronic acid from 2-(1-adamantyl)-4-bromoanisole was significantly improved by preparing the Grignard reagent in the presence of LiCl and dibromoethane, allowing the reaction to proceed at a more industrially convenient temperature of 0-5°C, as opposed to the much lower temperatures typically required. google.com

The reaction of Grignard reagents with diisopropylaminoborane (B2863991) has also been developed as a method for synthesizing boronic acids. This reaction can be performed under Barbier conditions, where the Grignard reagent is generated in situ in the presence of the borylating agent. clockss.org

Table 1: Comparison of Grignard Reagent-Based Synthesis Conditions

| Starting Material | Borylating Agent | Additives | Temperature | Yield | Reference |

| 2-(1-adamantyl)-4-bromoanisole | Trimethyl borate | LiCl, Dibromoethane | 0-5°C | High | google.com |

| Aryl Halide | Diisopropylaminoborane | None (Barbier) | Ambient | Good to Excellent | clockss.org |

| 4-methoxyphenyl bromide | Trimethyl borate | None | Low | Not specified | wisc.edu |

Lithium-Halogen Exchange Followed by Borate Trapping

An alternative to the Grignard-based approach is the use of organolithium reagents generated via lithium-halogen exchange. rsc.orgwikipedia.org This method is particularly effective for aryl bromides and iodides and is often faster and more chemoselective than Grignard reagent formation. wikipedia.org The process involves treating the aryl halide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78°C) to generate the aryllithium species. wikipedia.orgchemicalbook.com This highly reactive intermediate is then quenched with a trialkyl borate, followed by acidic workup to yield the arylboronic acid. chemicalbook.com

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, with aryl fluorides being largely unreactive. wikipedia.org The choice of organolithium reagent is crucial; for instance, using two equivalents of t-BuLi can be advantageous as the second equivalent eliminates the t-BuBr byproduct, leading to a cleaner reaction. researchgate.net While this method offers high yields and is applicable to a broad range of substrates, the cryogenic temperatures required can be a practical limitation, especially on an industrial scale. researchgate.net Continuous flow reactors operating at cryogenic temperatures have been developed to address some of these scalability challenges. researchgate.net

Transition Metal-Catalyzed Borylation Reactions

Transition metal-catalyzed reactions have emerged as powerful and versatile alternatives to traditional organometallic methods. These approaches often exhibit greater functional group tolerance and can proceed under milder conditions.

Miyaura Borylation of Aryl Halides

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.org This reaction has become a cornerstone for the synthesis of arylboronic esters, which can be readily hydrolyzed to the corresponding boronic acids. organic-chemistry.orgacs.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base, such as potassium acetate (B1210297) (KOAc). organic-chemistry.org

A key advantage of the Miyaura borylation is its exceptional functional group tolerance, allowing for the synthesis of complex boronic esters that are inaccessible via Grignard or organolithium intermediates. organic-chemistry.org The reaction conditions are generally mild, and the resulting boronate esters are often stable enough for purification by chromatography. organic-chemistry.org Recent advancements have focused on improving the efficiency and sustainability of this reaction, including the use of more active catalyst systems, alternative boron sources like tetrahydroxydiboron (B82485) (BBA), and performing the reaction in more environmentally benign solvents like water. acs.orgacs.orgnih.gov The use of BBA is particularly advantageous as it directly produces the boronic acid, eliminating the need for a subsequent hydrolysis step. acs.org

Table 2: Key Components in Miyaura Borylation

| Component | Role | Common Examples |

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 |

| Diboron Reagent | Source of the boryl group | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron (BBA) |

| Base | Activates the diboron reagent | KOAc, K₃PO₄, KOPh |

| Ligand | Stabilizes and activates the palladium catalyst | XPhos, SPhos, PPh₃ |

Direct Boronylation via Aromatic C-H Functionalization

Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of arylboronic acids, as it avoids the pre-functionalization of the aromatic ring with a halide. acs.orggrantome.com These reactions involve the direct conversion of a C-H bond on an aromatic ring to a C-B bond, typically catalyzed by a transition metal complex. acs.orggrantome.com While still an area of active research, significant progress has been made in developing catalytic systems for this transformation.

One approach involves the use of iridium-based catalysts for the borylation of arenes. Another strategy employs palladium catalysis for the meta-selective C-H functionalization of arylboronic acids that are protected as N-methyliminodiacetic acid (MIDA) boronates. researchgate.net This dual-function directing group allows for the diversification of existing arylboronic acids. researchgate.net Furthermore, methods for the direct arylation of electron-deficient heterocycles with arylboronic acids have been developed using silver(I) nitrate (B79036) as a catalyst. acs.org The development of C-H borylation methods is driven by the potential to streamline synthetic routes and reduce waste by eliminating the need for halogenated starting materials. grantome.com

Process Optimization and Scalability in this compound Synthesis

The industrial production of this compound and other arylboronic acids necessitates careful process optimization to ensure efficiency, safety, and cost-effectiveness. Key considerations include reaction time, temperature, catalyst loading, and the choice of solvent.

For Grignard-based syntheses, a significant process improvement was the discovery that the reaction could be performed at 0-5°C instead of -70°C by using LiCl as an additive, which greatly enhances the feasibility of large-scale production. google.com In the context of Miyaura borylation, optimization of the base has been shown to be critical. Using lipophilic bases like potassium 2-ethylhexanoate (B8288628) can enable the reaction to proceed at a lower temperature (35°C) with reduced catalyst loading. acs.orgnih.gov

The transition from batch to continuous flow processing is another major trend in optimizing arylboronic acid synthesis. researchgate.netacs.org Continuous flow reactors offer several advantages, including improved heat and mass transfer, enhanced safety for handling highly reactive intermediates like organolithiums, and the potential for higher throughput. researchgate.net For example, a continuous flow process for the synthesis of phenylboronic acids at cryogenic temperatures has been developed, demonstrating the potential to produce kilograms of product per day. researchgate.net Similarly, the optimization of palladium-catalyzed cross-coupling reactions in flow systems has been extensively studied to improve yield and catalyst efficiency. acs.org The development of robust and scalable processes is crucial for meeting the demand for these important chemical intermediates. acs.org

Catalytic Applications in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions Involving 4-Bromo-3-Methoxyphenylboronic Acid

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. wikipedia.org This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts. fishersci.fr

Palladium complexes are the most common catalysts for the Suzuki-Miyaura reaction. arkat-usa.org The catalytic cycle typically involves the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The design of ligands coordinated to the palladium center is crucial for the efficiency and selectivity of the Suzuki-Miyaura reaction. researchgate.net Bulky and electron-rich phosphine (B1218219) ligands are known to promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov For instance, sterically hindered biaryl monophosphorus ligands have demonstrated high reactivity and selectivity in challenging cross-coupling reactions. researchgate.net The use of specific ligands can also enable the coupling of sterically demanding substrates, such as in the synthesis of tri-ortho-substituted biaryls. nih.gov The development of novel ligands, including those with a second coordination site or P-chiral monophosphorus ligands, has expanded the scope of the Suzuki-Miyaura reaction to include asymmetric transformations. researchgate.net

For example, a study on cyclometallated palladium compounds with thiosemicarbazone ligands found that the presence of methoxy-disubstituted aromatic rings on the ligand enhanced the conversion rates in the coupling of 4-bromoacetophenone with phenylboronic acid. mdpi.com This highlights how subtle changes in ligand structure can significantly impact catalytic performance.

Table 1: Examples of Ligands Used in Suzuki-Miyaura Reactions

| Ligand Name | Abbreviation | Structural Features | Application Highlights |

| 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine | SPhos | Bulky dialkylphosphinobiaryl ligand | High activity for coupling of aryl and heteroaryl halides with various boronic acids. acs.org |

| (2-Biphenyl)di-tert-butylphosphine | JohnPhos | Bulky and electron-rich monophosphine ligand | Effective for a wide range of Suzuki-Miyaura couplings. |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd2(dba)3 | Common palladium precursor used with various phosphine ligands | Versatile for a broad spectrum of cross-coupling reactions. organic-chemistry.org |

| Palladium(II) acetate (B1210297) | Pd(OAc)2 | Palladium precursor often used with external ligands | Widely used in combination with phosphine ligands for various Suzuki-Miyaura couplings. nih.govorganic-chemistry.org |

This table is for illustrative purposes and does not represent an exhaustive list.

The choice of solvent can significantly influence the rate and outcome of Suzuki-Miyaura reactions. hes-so.ch Solvents can affect the solubility of reagents and the stability of the catalytic species. researchgate.net While traditional organic solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) are commonly used, there is a growing interest in more environmentally benign solvent systems. hes-so.chmdpi.com

Aqueous conditions are often employed, as water can facilitate the reaction and allows for the use of water-soluble reagents. fishersci.fr The use of aqueous solvent systems can also simplify product isolation. fishersci.fr For instance, a study demonstrated the successful coupling of 4-bromoacetophenone with various arylboronic acids in water at 100 °C using a specific palladium(II)-complex. arkat-usa.org

Solvent-free, or neat, conditions have also been explored, often assisted by microwave irradiation, which can lead to faster reaction times and reduced waste. nih.gov However, the Suzuki-Miyaura reaction has been shown to be robust in a variety of media, and high conversions can often be achieved regardless of the solvent, provided the catalyst and conditions are optimized. beilstein-journals.org This suggests that while the solvent plays a role, it is not always the determining factor for a successful reaction. beilstein-journals.orgnih.gov

Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., KOH). arkat-usa.orgdeepdyve.com The strength and nature of the base can affect the selectivity of the reaction, particularly in cases where there are competing boronic acids. deepdyve.comscilit.com Studies have shown that using a smaller amount of base can favor the reaction of the boronic acid with a lower pKa. deepdyve.comscilit.com The presence of water can also influence the role of the base by facilitating the formation of hydroxo-palladium species, which are believed to be active in the transmetalation step. researchgate.net

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher throughput. nih.gov In the context of the Suzuki-Miyaura reaction, continuous flow methodologies have been developed to facilitate large-scale synthesis. nih.gov These systems often incorporate microwave heating to accelerate reaction rates. nih.gov Both homogeneous and heterogeneous palladium catalysts have been successfully employed in continuous flow Suzuki-Miyaura reactions. nih.gov This approach is particularly attractive for industrial applications where efficiency and scalability are paramount.

While palladium has been the dominant catalyst for Suzuki-Miyaura reactions, there is growing interest in using more earth-abundant and less expensive metals like nickel. ucla.edusci-hub.se Nickel catalysts can exhibit unique reactivity and are often effective for coupling partners that are challenging for palladium systems. ucla.edusci-hub.se

Nickel-catalyzed cross-couplings can proceed through different mechanisms than their palladium-catalyzed counterparts, sometimes involving radical pathways. sci-hub.se This can lead to different selectivities and functional group tolerances. For instance, nickel catalysts have been successfully used for the cross-coupling of unactivated alkyl halides, a transformation that is often difficult with palladium. rsc.org The development of new ligands specifically designed for nickel catalysis is an active area of research, aiming to expand the scope and efficiency of these reactions. ucla.edu A study has shown that a nickel-catalyzed, base-free cross-coupling of chromene acetals with boronic acids provides a modular and highly efficient protocol for the synthesis of 2-substituted-2H-chromenes. organic-chemistry.org

Other Transition Metal-Catalyzed Variants (e.g., Rhodium, Copper)

While palladium catalysis dominates the landscape of cross-coupling reactions, other transition metals, notably rhodium and copper, have emerged as powerful alternatives, each with unique catalytic properties.

Rhodium-Catalyzed Reactions: Rhodium catalysts have proven effective in asymmetric 1,4-addition reactions of arylboronic acids to various electron-deficient olefins. sigmaaldrich.comrsc.orgnih.govthieme-connect.com For instance, rhodium complexes coordinated with chiral ligands like BINAP can achieve high enantioselectivity in the addition of arylboronic acids to α,β-unsaturated ketones, esters, and nitroalkenes. thieme-connect.com The mechanism is proposed to involve an enantioselective addition of an aryl-rhodium intermediate to the carbon-carbon double bond. thieme-connect.com While specific studies focusing solely on this compound in these rhodium-catalyzed reactions are not extensively detailed in the provided results, the general applicability to a range of arylboronic acids suggests its potential as a suitable substrate. sigmaaldrich.comrsc.orgnih.govacs.org The reaction conditions are often carried out in aqueous solvents at elevated temperatures. thieme-connect.com

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, provide a valuable method for the formation of carbon-heteroatom bonds. nih.govwikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol to form secondary aryl amines or aryl ethers, respectively. wikipedia.org The Chan-Lam coupling is attractive due to its ability to be conducted at room temperature and open to the air. wikipedia.orgorganic-chemistry.org The mechanism is thought to proceed through a copper(III) intermediate which undergoes reductive elimination to form the desired product. wikipedia.org Copper(II) acetate is a commonly used catalyst, often in the presence of a base and additives like myristic acid to enhance catalyst solubility. organic-chemistry.org Studies have demonstrated the successful coupling of various substituted arylboronic acids with amines, suggesting that this compound would be a viable coupling partner. organic-chemistry.org Furthermore, copper-catalyzed methods have been developed for the cross-coupling of arylboronic acids with aryl halides, presenting an alternative to the more common palladium-catalyzed Suzuki-Miyaura reaction. rsc.org

Scope and Substrate Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and this compound serves as a key building block in this reaction. The success and efficiency of the coupling are influenced by various factors, including the electronic and steric properties of the coupling partners and the potential for stereochemical control.

Electronic and Steric Effects of Substituted Coupling Partners

The electronic nature and steric hindrance of both the organoboron species and the organic halide play a crucial role in the outcome of the Suzuki-Miyaura reaction.

Electronic Effects: The reactivity of the organic halide is significantly influenced by the electronic properties of the aromatic system. yonedalabs.com Electron-withdrawing groups on the aryl halide generally enhance the rate of oxidative addition, which is often the rate-determining step. yonedalabs.comnumberanalytics.com Conversely, electron-rich aryl halides react more slowly. yonedalabs.com For the boronic acid partner, both electron-donating and electron-withdrawing substituents on the arylboronic acid are generally well-tolerated in Suzuki-Miyaura couplings. researchgate.net For instance, successful couplings have been reported with substrates bearing both methoxy (B1213986) (electron-donating) and bromo (electron-withdrawing) groups.

Steric Effects: Steric hindrance, particularly at the positions ortho to the coupling sites, can significantly impact the reaction rate and yield. Bulky substituents on either coupling partner can hinder the approach of the reagents to the metal center, thereby slowing down the reaction. However, the use of bulky ligands on the palladium catalyst can often overcome these steric challenges by promoting the reductive elimination step. yonedalabs.com In the context of synthesizing axially chiral biaryls, significant steric hindrance from ortho-substituents is often a prerequisite for achieving high enantioselectivity. beilstein-journals.org

Mechanistic Investigations of Cross-Coupling Reactions

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. musechem.comnih.govfiveable.menumberanalytics.comnobelprize.orgchemrxiv.org

Oxidative Addition and Transmetalation Pathways (e.g., Boronate vs. Oxo-Palladium)

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic halide to a low-valent palladium(0) species. yonedalabs.comnumberanalytics.comwikipedia.org This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) complex. numberanalytics.comnobelprize.org The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the organic halide. numberanalytics.com Electron-rich ligands on the palladium center can promote oxidative addition. yonedalabs.com

Transmetalation: Following oxidative addition, the organic group from the organoboron reagent is transferred to the palladium(II) complex in a step known as transmetalation. nobelprize.orgrsc.org The precise mechanism of this step has been a subject of considerable debate. nih.gov Two primary pathways are often considered:

Boronate Pathway: In this pathway, the boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) halide complex to transfer the organic group. nih.gov

Oxo-Palladium Pathway: Alternatively, the palladium(II) halide can react with a hydroxide (B78521) or alkoxide base to form a palladium(II) hydroxo or alkoxo complex. This complex then reacts with the neutral boronic acid. nih.govchembites.org

Recent studies suggest that under typical Suzuki-Miyaura conditions, the pathway involving the reaction of a palladium hydroxo complex with the boronic acid is often the dominant route for transmetalation. nih.govacs.org Low-temperature NMR studies have provided evidence for the existence of pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edu

Reductive Elimination Processes

The final step of the catalytic cycle is reductive elimination, where the two organic groups coupled to the palladium(II) center are eliminated to form the new carbon-carbon bond of the product. musechem.comnih.govnumberanalytics.com This step regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. yonedalabs.com Bulky ligands on the palladium catalyst can facilitate this step. yonedalabs.com In the context of asymmetric synthesis, the reductive elimination step is often the stereodetermining step, where the chiral ligand environment on the palladium center dictates the stereochemical outcome of the newly formed biaryl axis. nih.gov

Identification and Characterization of Catalytic Intermediates

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The identification and characterization of the intermediates formed during this process are essential for a detailed mechanistic understanding. While direct observation of these species is often challenging due to their transient nature, a combination of spectroscopic techniques and computational studies has provided significant insights.

In the context of arylboronic acids like this compound, the transmetalation step is of particular interest. This step involves the transfer of the aryl group from the boron atom to the palladium center. It is now widely accepted that the reaction of the arylpalladium(II) halide complex with the boronic acid, in the presence of a base, leads to the formation of arylpalladium(II) boronate complexes. These complexes are the key pre-transmetalation intermediates.

Two main types of such intermediates have been proposed and, in some cases, observed:

Tricoordinate (6-B-3) Boronic Acid Complexes: These intermediates feature a direct interaction between the palladium center and an oxygen atom of the neutral boronic acid.

Tetracoordinate (8-B-4) Boronate Complexes: These are formed by the reaction of the arylpalladium(II) species with the boronate anion, which is generated by the reaction of the boronic acid with a base. These tetracoordinate species are generally considered to be more nucleophilic and thus more reactive towards transmetalation. stackexchange.com

Groundbreaking work using low-temperature NMR spectroscopy and ESI-MS has enabled the detection of these elusive intermediates in reactions involving various phenylboronic acids. acs.org For instance, in studies with related phenylboronic acids, distinct signals in ³¹P NMR spectroscopy have been assigned to complexes of the type (Ph₃P)₂Pd(Ar)(Ar'B(OH)₂), providing evidence for the formation of these adducts in solution. acs.org

Computational studies, primarily using Density Functional Theory (DFT), have further elucidated the structures and relative energies of these intermediates and the transition states connecting them. researchgate.netnih.gov These studies support a mechanism where the formation of the tetracoordinate boronate complex is a key step preceding the transfer of the aryl group to the palladium center. While specific computational data for this compound is not extensively documented in publicly available literature, the general principles derived from studies on structurally similar methoxy- and bromo-substituted phenylboronic acids are applicable. The electronic and steric effects of the bromo and methoxy substituents on the phenyl ring of this compound are expected to influence the stability and reactivity of the corresponding catalytic intermediates.

The table below summarizes the key types of catalytic intermediates generally identified in Suzuki-Miyaura reactions involving arylboronic acids.

| Intermediate Type | Description | Method of Characterization |

| Arylpalladium(II) Halide | Formed after oxidative addition of the aryl halide to the Pd(0) catalyst. | NMR, X-ray Crystallography |

| Tricoordinate Arylpalladium(II) Boronic Acid Complex | Adduct of the arylpalladium(II) halide and the neutral boronic acid. | Low-temperature NMR, DFT Calculations |

| Tetracoordinate Arylpalladium(II) Boronate Complex | Adduct of the arylpalladium(II) species and the anionic boronate. | Low-temperature NMR, ESI-MS, DFT Calculations |

| Diaryl-palladium(II) Complex | Formed after the transmetalation step. | NMR |

Analysis of Side Reaction Pathways (e.g., Protodeboronation, Homocoupling)

In addition to the desired cross-coupling product, Suzuki-Miyaura reactions can be accompanied by the formation of byproducts arising from side reactions. The two most common side reactions involving the boronic acid partner are protodeboronation and homocoupling.

Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, leading to the replacement of the boronic acid group with a hydrogen atom. wikipedia.org This reaction consumes the boronic acid, thereby reducing the yield of the desired cross-coupled product. The propensity for protodeboronation is highly dependent on the reaction conditions, particularly the pH, and the electronic nature of the substituents on the arylboronic acid. wikipedia.orgnih.gov

For arylboronic acids, base-catalyzed protodeboronation is a significant pathway, especially under the basic conditions typically employed in Suzuki-Miyaura reactions. wikipedia.org The mechanism is believed to involve the formation of the more nucleophilic boronate anion, which is then protonated by a proton source, such as water or alcohol, in the reaction mixture. Mechanistic studies on phenol (B47542) boronic acids suggest that the reaction can proceed through the coordination of water to the boron atom followed by a σ-bond metathesis. nih.govacs.org

Homocoupling

Homocoupling of the boronic acid results in the formation of a symmetrical biaryl (Ar-Ar). This side reaction can occur through several palladium-mediated pathways. One common mechanism involves the reaction of two molecules of the boronic acid with the palladium catalyst. This can be particularly prevalent when the rate of transmetalation is slow compared to the reaction of the palladium intermediate with a second molecule of the boronic acid. The presence of oxidants, including molecular oxygen, can promote the homocoupling reaction. reddit.comacs.org

Studies have shown that the tendency for homocoupling can be influenced by the electronic properties of the arylboronic acid. In some cases, electron-donating or electron-withdrawing groups on the aromatic ring can affect the propensity for this side reaction. For instance, in the coupling of phenylboronic acid with various bromoarenes, the formation of biphenyl (B1667301) as a homocoupling product has been observed. utrgv.edu

The table below summarizes the common side reactions observed with arylboronic acids in Suzuki-Miyaura coupling.

| Side Reaction | Description | Key Influencing Factors | Resulting Byproduct |

| Protodeboronation | Cleavage of the C-B bond and replacement with a C-H bond. | pH, temperature, nature of substituents. | 1-Bromo-2-methoxybenzene |

| Homocoupling | Dimerization of the boronic acid. | Catalyst, solvent, presence of oxidants, concentration. | 4,4'-Dibromo-3,3'-dimethoxybiphenyl |

Diverse Applications of 4 Bromo 3 Methoxyphenylboronic Acid in Organic Transformations

Carbon-Carbon Bond Forming Reactions Beyond Suzuki-Miyaura

While extensively used in Suzuki-Miyaura reactions, the reactivity of 4-bromo-3-methoxyphenylboronic acid extends to other significant carbon-carbon bond-forming methodologies.

Palladium-Catalyzed Heck-Type Reactions

The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, traditionally employing aryl halides. wikipedia.orgyoutube.com An oxidative variant, often termed the "halide-free" or "boron-Heck" reaction, utilizes arylboronic acids as the arylating agent in the presence of an oxidant. arkat-usa.org This approach avoids the generation of halide waste, presenting a more environmentally benign alternative. The reaction typically proceeds via a Pd(II) catalytic cycle. In this cycle, transmetalation from the arylboronic acid to the Pd(II) center is a key step, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the arylated alkene product. wikipedia.org

While the Heck reaction is broadly applicable, specific studies detailing the use of this compound as the arylating agent are not widely documented in the surveyed literature. However, the general principles of the reaction can be applied. For instance, the coupling of an arylboronic acid with an alkene like n-butyl acrylate (B77674) would be expected to proceed under standard Heck conditions. A representative set of conditions is presented in the table below, based on similar transformations.

| Parameter | Condition | Role |

|---|---|---|

| Palladium Source | Pd(OAc)₂ | Catalyst Precursor |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes Pd(0) intermediate |

| Base | Triethylamine (TEA) or K₂CO₃ | Neutralizes generated acid |

| Solvent | DMF or Acetonitrile | Reaction Medium |

| Temperature | 80-140 °C | Provides activation energy |

Rhodium-Catalyzed Asymmetric Conjugate Addition

The rhodium-catalyzed asymmetric conjugate addition (or 1,4-addition) of arylboronic acids to α,β-unsaturated compounds is a cornerstone of enantioselective synthesis. nih.govnih.gov This reaction creates a new stereocenter with high levels of control. The catalytic cycle is generally understood to involve the transmetalation of the aryl group from the boronic acid to a rhodium(I) complex. nih.gov This is often facilitated by a basic medium, which helps form a more reactive Rh-OH species. The resulting aryl-rhodium species then undergoes migratory insertion with the α,β-unsaturated substrate, followed by protonolysis or hydrolysis to release the β-arylated product and regenerate the active rhodium catalyst. nih.govnih.gov

The choice of chiral ligand is crucial for achieving high enantioselectivity. Bidentate phosphine (B1218219) ligands, such as BINAP, are commonly employed. nih.govresearchgate.net The reaction is compatible with a wide range of arylboronic acids and Michael acceptors, including enones, unsaturated esters, and nitroalkenes. nih.govrsc.orgrsc.org Electron-rich arylboronic acids tend to provide higher yields, while electron-deficient ones can sometimes be less reactive. nih.gov Although specific examples detailing the use of this compound are not prevalent in the reviewed literature, its electronic properties suggest it would be a viable substrate.

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Rhodium Precursor | [Rh(acac)(C₂H₄)₂] or [Rh(cod)₂]BF₄ | Source of active Rh(I) catalyst |

| Chiral Ligand | (S)-BINAP | Induces enantioselectivity |

| Substrate | Cyclohex-2-en-1-one | Michael Acceptor |

| Base/Additive | Aqueous K₂CO₃ or CsF | Facilitates transmetalation |

| Solvent | Dioxane/H₂O or Toluene/H₂O | Reaction Medium |

| Temperature | 50-100 °C | Reaction Condition |

Hydroarylation of Fullerenes and Other Unsaturated Substrates

Hydroarylation reactions involve the addition of a C-H bond of an arene across an unsaturated system, such as an alkyne or an alkene. While direct C-H activation is a common route, related transformations can sometimes be achieved using organometallic reagents like arylboronic acids. The hydroarylation of fullerenes (e.g., C₆₀) allows for the synthesis of functionalized fullerene derivatives with potential applications in materials science. However, searches of the current literature did not yield specific examples of the hydroarylation of fullerenes or other unsaturated substrates using this compound. This specific application remains an area for potential future investigation.

Carbon-Heteroatom Bond Forming Reactions

This compound is also a valuable precursor for the formation of bonds between its aryl carbon and various heteroatoms.

Ipso-Hydroxylation to Phenolic Compounds

The conversion of arylboronic acids to the corresponding phenols, known as ipso-hydroxylation, is a synthetically useful transformation. researchgate.netscispace.com This reaction offers a mild alternative to classical phenol (B47542) syntheses, which often require harsh conditions. The most common method involves the oxidation of the carbon-boron bond. A variety of oxidizing agents can be employed, with aqueous hydrogen peroxide (H₂O₂) being a simple and effective choice. scispace.comresearchgate.net The reaction is often performed under basic conditions, which facilitates the formation of a boronate intermediate that is more susceptible to oxidation.

The ipso-hydroxylation of this compound would yield 4-bromo-3-methoxyphenol, a valuable synthetic intermediate. scribd.comsigmaaldrich.com While this transformation is highly feasible, specific literature detailing the optimization and yield for this particular substrate is not abundant. The general procedure is straightforward and typically high-yielding for a broad range of arylboronic acids. scispace.comresearchgate.net

| Reagent/Condition | Example | Function |

|---|---|---|

| Oxidant | 30% Hydrogen Peroxide (H₂O₂) | Hydroxylating agent |

| Base | Sodium Hydroxide (B78521) (NaOH) | Activates the boronic acid |

| Solvent | Tetrahydrofuran (B95107) (THF)/Water | Reaction Medium |

| Temperature | 0 °C to Room Temperature | Controls reaction rate |

Copper-Mediated Aerobic Fluoroalkylation

The introduction of fluoroalkyl groups into aromatic systems is of significant interest in medicinal chemistry and materials science, as these moieties can dramatically alter a molecule's physical and biological properties. Copper-mediated cross-coupling reactions have emerged as a practical method for the fluoroalkylation of arylboronic acids. These reactions can often be performed under aerobic conditions, using air as the terminal oxidant.

The reaction mechanism is thought to involve the formation of a fluoroalkyl-copper species, which then undergoes transmetalation with the arylboronic acid. Reductive elimination from the resulting organocopper intermediate furnishes the fluoroalkylated arene. While this methodology has been applied to various arylboronic acids, specific examples employing this compound are not extensively reported in the surveyed literature. Its utility in this transformation remains a subject for further exploration.

Role in the Synthesis of Complex Organic Molecules

The 4-bromo-3-methoxyphenyl moiety, often introduced using its corresponding boronic acid or other functionalized precursors, serves as a critical building block in the assembly of diverse and complex organic molecules with significant functional properties. Its unique substitution pattern—a bromine atom for further coupling, a methoxy (B1213986) group for electronic modulation and potential demethylation, and the phenyl ring as a rigid scaffold—makes it a valuable component in medicinal chemistry and materials science.

Research has shown its incorporation into molecules designed as biological probes, potential therapeutics, and advanced materials. For instance, the core structure is found in precursors to highly fluorescent diketopyrrolopyrrole (DPP) dyes and in complex heterocyclic systems intended to modulate the activity of key cellular enzymes like AKT1. nih.govgoogle.com The following table summarizes several complex molecules whose syntheses rely on the 4-bromo-3-methoxyphenyl structural unit.

| Target Molecule/Class | Synthetic Intermediate Incorporating the Moiety | Purpose/Application |

| AKT1 Modulators | 3-(3-(4-(((4-Bromo-3-methoxyphenyl)(methyl)amino)methyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine | Potential therapeutic agent targeting the AKT1 signaling pathway. google.com |

| BRPF Bromodomain Probes | (E)-N-(4-bromo-3-methoxyphenyl)-3-ethoxyacrylamide | Chemical probe for studying the biological function of BRPF bromodomains. ucl.ac.uk |

| PROTACs | 5-(((4-bromo-3-methoxyphenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Intermediate for Proteolysis-Targeting Chimeras (PROTACs) designed to induce protein degradation. ulisboa.pt |

| Diketopyrrolopyrrole (DPP) Dyes | 3,6-Bis(4-bromo-3-methoxyphenyl)-2,5-dibutyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | Precursor to highly fluorescent dyes used in organic optoelectronics. nih.gov |

| Aryl Polyene Natural Products | 17-(4-bromo-3-methoxyphenyl)-17-bromo-heptadeca-2,4,6,8,10,12,14,16-octaenoic acid | A brominated aryl polyene pigment identified from bacteria. mdpi.com |

The synthesis of these molecules leverages the reactivity of the functional groups on the 4-bromo-3-methoxyphenyl scaffold. The bromine atom is frequently utilized for palladium-catalyzed cross-coupling reactions, while the aniline (B41778) derivative (4-bromo-3-methoxyaniline) is used for amidation or condensation reactions to build more elaborate structures. google.comucl.ac.ukulisboa.pt These examples underscore the strategic importance of the 4-bromo-3-methoxyphenyl unit as a versatile starting material for accessing complex molecular targets.

Theoretical and Computational Studies on 4 Bromo 3 Methoxyphenylboronic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of organic compounds. nih.gov Methods like B3LYP with a 6-311++G(d,p) basis set are commonly used for geometry optimization and frequency calculations, providing data that often shows excellent agreement with experimental results. researchgate.net Such calculations can predict molecular geometry, vibrational frequencies, and electronic properties, offering a detailed view of the molecule's characteristics at the quantum level. researchgate.netscispace.com

For a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations have been used to determine its optimized structure and various molecular parameters. researchgate.net These theoretical investigations are foundational for predicting the reactivity and spectroscopic behavior of the molecule. researchgate.net

4-Bromo-3-Methoxyphenylboronic Acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. DFT calculations are instrumental in mapping out the potential energy surfaces of such catalytic cycles, helping to identify the structures of intermediates and transition states.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition : The palladium catalyst adds to the aryl halide, forming an organopalladium complex.

Transmetalation : The organic group from the boronic acid is transferred to the palladium complex.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the palladium catalyst.

DFT studies allow for the calculation of the energy barriers associated with each step, clarifying the rate-determining step and how factors like ligand choice and solvent affect the reaction's efficiency. By modeling the transition states, chemists can gain a deeper understanding of the bonding changes that occur throughout the reaction.

The electronic nature of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. wustl.eduyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. aimspress.comscience.gov

A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.com In the context of this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is associated with the boronic acid group, which can accept electron density during the transmetalation step of the Suzuki coupling.

DFT calculations provide precise values for these orbital energies and help visualize their distribution across the molecule. researchgate.net For instance, in a study of the related 4-bromo-3-(methoxymethoxy) benzoic acid, the HOMO-LUMO energy gap was calculated to predict the molecule's reactivity. researchgate.net Such analyses, often complemented by Molecular Electrostatic Potential (MEP) maps, identify the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for chemical attack. nih.govresearchgate.net

Below is a table of representative quantum chemical descriptors that can be calculated using DFT, based on findings for structurally similar molecules. nih.govresearchgate.net

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. aimspress.com |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Softness (S) | S = 1/η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity (ω) | ω = χ²/2η | A measure of the energy lowering of a system when it accepts electrons. |

Molecular Dynamics and Interaction Modeling

While DFT calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions. nih.gov

For this compound, MD simulations could be employed to study several phenomena:

Solvation : Modeling how water or organic solvent molecules arrange around the boronic acid, particularly around the hydrophilic boronic acid group and the more hydrophobic aromatic ring.

Interaction with Catalysts : Simulating the approach and binding of the boronic acid to a palladium catalyst surface or complex in solution, providing a dynamic picture of the initial steps leading to transmetalation.

Conformational Flexibility : Analyzing the rotation around the C-B bond and the C-O bond of the methoxy (B1213986) group to understand the molecule's preferred conformations in solution.

Studies on bromodomain-containing proteins (BRD4) have utilized MD simulations to understand how inhibitors bind and induce conformational changes in the protein structure. nih.govnih.govmdpi.com Similar principles can be applied to model the interaction of this compound with other molecules, revealing the dynamic nature of these interactions that govern chemical reactivity. nih.gov

Thermodynamic and Kinetic Aspects of Boronic Acid Reactivity

The success of a chemical reaction depends on both thermodynamics (the relative stability of reactants and products) and kinetics (the speed of the reaction). Computational studies can quantify these aspects for reactions involving this compound.

Kinetics : The kinetic profile of a reaction is determined by the activation energies (Ea) of its elementary steps. By calculating the energies of the transition states, computational models can predict reaction rates. For example, the efficiency of Suzuki-Miyaura reactions is highly dependent on factors like the choice of base, solvent, and temperature. rsc.orgarkat-usa.org Computational models can simulate these effects, explaining why a particular set of conditions is optimal. A study on a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, used DFT to calculate thermodynamic parameters to understand its stability and reactivity. researchgate.net

The interplay between thermodynamics and kinetics is crucial. A reaction may be thermodynamically favorable but kinetically slow due to a high activation barrier. Computational modeling helps to unravel these complexities, guiding the rational design of more efficient synthetic procedures.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Mass Spectrometry for Intermediate Identification (e.g., DESI-MS, ESI-MS)

Mass spectrometry (MS) is a powerful tool for identifying reaction intermediates, which are often transient and present in low concentrations. Electrospray ionization (ESI-MS) and Desorption Electrospray Ionization (DESI-MS) are particularly well-suited for this purpose.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is instrumental in studying the mechanisms of reactions involving boronic acids, such as the Suzuki-Miyaura coupling. By gently transferring ions from solution to the gas phase, it allows for the detection of fleeting intermediates. For instance, in studies of related Suzuki-Miyaura reactions, ESI-MS has been used to observe pre-transmetalation intermediates, providing critical insights into the reaction mechanism. nih.govacs.org Although direct ESI-MS studies on 4-Bromo-3-methoxyphenylboronic acid are not extensively detailed in the provided results, the technique's application to similar boronic acids underscores its potential for identifying key intermediates in its coupling reactions. nih.govacs.orgcalstate.edu For example, charge-tagged boronic acids have been synthesized to enhance MS sensitivity for detecting catalytic intermediates in Chan-Evans-Lam reactions. calstate.edu

Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS): DESI-MS allows for the direct analysis of samples in their native environment, without requiring extensive sample preparation. This technique can be applied to both liquid and solid samples. nih.gov Its ability to tolerate salts and analyze complex mixtures makes it a valuable tool for monitoring reaction progress directly from the reaction vessel. nih.gov This could be particularly useful for tracking the consumption of this compound and the formation of products in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

Structural Elucidation: The ¹H and ¹³C NMR spectra of boronic acids and their derivatives provide characteristic signals that confirm their structure. rsc.orgdoi.org For instance, the chemical shifts and coupling constants of the aromatic protons in the ¹H NMR spectrum of a substituted phenylboronic acid can definitively establish the substitution pattern. unibo.it Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. rsc.orguvic.ca

Kinetic Studies: NMR spectroscopy is also a powerful tool for studying reaction kinetics. dur.ac.uk By acquiring spectra at different time intervals, the rate of disappearance of reactants and the rate of appearance of products can be monitored. This allows for the determination of reaction rates and the investigation of reaction mechanisms. acs.orgresearchgate.net For example, kinetic studies on the Suzuki-Miyaura reaction of 4-methoxyphenylboronic acid have been performed to understand the role of the base and catalyst loading. researchgate.net High-temperature NMR experiments can be used to determine rotational barriers in atropisomers formed in certain cross-coupling reactions. beilstein-journals.org

Below are representative, though not specific to this compound, NMR data for related compounds.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 7.0-8.5 | m | - |

| ¹³C | 110-165 | - | - |

| ¹¹B | 19-30 | - | - |

| This table presents typical chemical shift ranges for arylboronic acids. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

Functional Group Identification: The FT-IR and FT-Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups. tandfonline.comresearchgate.net These include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

C-H stretching: Bands in the region of 2850-3100 cm⁻¹ due to the aromatic and methoxy (B1213986) C-H bonds.

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

B-O stretching: A strong band around 1350 cm⁻¹.

C-O stretching: Bands for the methoxy group.

C-Br stretching: A band in the lower frequency region of the spectrum.

DFT calculations can be used to predict and assign the vibrational modes observed in the experimental spectra. tandfonline.comresearchgate.netbohrium.com

Reaction Monitoring: FT-IR can be used to monitor the progress of reactions by observing the disappearance of reactant peaks and the appearance of product peaks. core.ac.uk

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) |

| C-H stretch (sp²) | 3000-3100 |

| C-H stretch (sp³) | 2850-3000 |

| C=C stretch | 1400-1600 |

| B-O stretch | ~1350 |

| This table shows characteristic FT-IR absorption ranges for the functional groups present in this compound. |

Chromatographic Methods (e.g., HPLC) for Reaction Progress and Product Distribution

Chromatographic techniques are essential for separating complex mixtures and quantifying the components, making them ideal for monitoring reaction progress and determining product distribution.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for analyzing the progress of organic reactions. rsc.org By taking aliquots of the reaction mixture at different times and analyzing them by HPLC, the concentration of reactants, intermediates, and products can be determined. This information is crucial for optimizing reaction conditions and understanding the reaction kinetics. For example, HPLC can be used to follow the consumption of this compound and the formation of the desired biaryl product in a Suzuki-Miyaura coupling reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for both separation and identification. tcichemicals.com It can be used to monitor reaction progress and identify byproducts.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Solid-State Structure: A single-crystal X-ray diffraction analysis of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. dur.ac.uk It would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. psu.eduresearchgate.net In the solid state, arylboronic acids typically form hydrogen-bonded dimers. psu.eduresearchgate.net The crystal structure would confirm the specific hydrogen-bonding network adopted by this compound. The structures of many ortho-substituted phenylboronic acids have been determined, revealing that they form dimers in the solid state. psu.edu The structure of reaction products derived from this boronic acid can also be confirmed by X-ray crystallography. beilstein-journals.org

Applications in Materials Science and Supramolecular Chemistry

Integration into Responsive Polymer Systems

Boronic acids are pivotal in creating responsive polymers, also known as "smart" polymers, which can change their properties in response to external stimuli. scbt.com The integration of units derived from 4-Bromo-3-Methoxyphenylboronic Acid into polymer chains allows for the development of materials that respond to changes in pH or the presence of specific analytes. chemrxiv.org The primary mechanism for this responsiveness is the reversible formation of boronate esters between the boronic acid group and molecules containing cis-diol functionalities. scbt.com

This dynamic covalent chemistry is a cornerstone for engineering stimuli-responsive systems. While not always polymerized directly, this compound serves as a critical building block. Through synthetic methods like the Suzuki-Miyaura cross-coupling reaction, it can be incorporated into more complex monomer units. acs.orgacs.org These custom-designed monomers are then polymerized to create advanced systems. The bromo- and methoxy- substituents on the phenyl ring can modulate the electronic properties and therefore the reactivity and pKa of the boronic acid, allowing for fine-tuning of the polymer's responsive behavior. This approach is instrumental in creating materials for sensors, drug delivery systems, and other advanced applications. chemrxiv.orgacs.org

Design and Engineering of Smart Hydrogels

Smart hydrogels are a significant application of responsive polymers, and boronic acids are central to their design. These materials are cross-linked polymer networks that can absorb large amounts of water and exhibit sharp volume changes or sol-gel transitions in response to environmental triggers. The cross-links in these hydrogels can be formed by the reaction between a boronic acid-functionalized polymer and a polymer containing diol groups, such as poly(vinyl alcohol). acs.orgnih.gov

The boronate ester linkages that form the hydrogel network are dynamic and pH-sensitive. chemrxiv.org At alkaline pH, the boronic acid is in a tetrahedral boronate form, which readily complexes with diols to form stable cross-links, resulting in a gel state. acs.org Upon acidification, the equilibrium shifts, leading to the cleavage of these ester bonds and the dissolution or swelling of the hydrogel. This reversible behavior makes these hydrogels "smart." The specific structure of this compound can be used to influence the pH range of this transition, enabling the engineering of hydrogels tailored for specific applications, such as glucose-responsive systems for insulin (B600854) delivery. chemrxiv.orgnih.gov

Formation of Supramolecular Assemblies via Hydrogen Bonding and Boron Coordination

Supramolecular chemistry involves the assembly of molecules into well-defined, larger structures through non-covalent interactions. The boronic acid group, -B(OH)₂, is an excellent hydrogen bond donor, making arylboronic acids attractive building blocks for crystal engineering and the creation of supramolecular assemblies. researchgate.net

In the solid state, many arylboronic acids form self-complementary dimers via a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif analogous to that of carboxylic acids. psu.edu These dimeric units can further interact through additional hydrogen bonds to form extended one-dimensional ribbons. psu.edu However, the substitution pattern can influence this assembly. For instance, it has been noted that 4-methoxyphenylboronic acid can deviate from the typical dimer-ribbon structure, sometimes forming a network where one molecule is hydrogen-bonded to four other monomers. psu.edu Beyond self-assembly, the boronic acid group can form hydrogen-bonded complexes with other molecules that are suitable hydrogen bond acceptors, such as pyridyl derivatives, leading to the formation of co-crystals and other complex architectures. researchgate.netulb.ac.be

Development of Self-Healing Materials

The same dynamic covalent chemistry that enables smart hydrogels is also the foundation for creating self-healing materials. acs.org Self-healing hydrogels based on boronate ester cross-links have garnered significant attention due to their ability to autonomously repair damage. nih.gov

Emerging Research Directions and Future Prospects

Development of Novel Catalytic Systems for 4-Bromo-3-Methoxyphenylboronic Acid Transformations

The transformation of this compound, primarily through Suzuki-Miyaura cross-coupling reactions, is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. rsc.orgnih.gov Research is actively focused on developing novel catalytic systems that offer higher efficiency, stability, and selectivity. A significant area of development is the creation of immobilized palladium catalysts. These heterogeneous catalysts, where palladium complexes are anchored onto solid supports, offer advantages such as ease of separation from the reaction mixture and potential for recycling, which is crucial for industrial-scale applications. researchgate.net

For instance, palladium nanoparticles supported on materials like COOH-modified graphene have demonstrated excellent versatility and good conversion rates in Suzuki-Miyaura reactions involving various arylboronic acids and aryl halides. mdpi.com Another approach involves the use of water-soluble palladium/phosphine (B1218219) catalytic systems, which allow the reaction to be performed in aqueous media, reducing the need for organic solvents. nih.gov The development of precatalysts that rapidly form the active catalytic species under mild conditions is also a key strategy. This is particularly important for coupling unstable boronic acids that might decompose under the harsh conditions of traditional methods. acs.org These advanced catalytic systems are pivotal for enabling more efficient and sustainable transformations of functionalized boronic acids like this compound.

Expanding the Substrate Scope and Efficiency in Cross-Coupling Reactions

A major goal in synthetic chemistry is to broaden the range of molecules that can be used in reliable chemical reactions. For cross-coupling reactions involving boronic acids, this means developing methods that work with a wider variety of starting materials (substrates) and tolerate more functional groups. organic-chemistry.orgnih.gov Historically, some boronic acids, particularly those with certain electronic properties or those prone to decomposition (deboronation) under basic reaction conditions, have been challenging coupling partners. acs.org

Recent advancements have led to new palladium precatalysts and ligand systems that facilitate the coupling of previously difficult substrates, such as polyfluorophenyl and five-membered 2-heteroaromatic boronic acids, at room temperature and with short reaction times. acs.org For example, the use of monodentate biarylphosphine ligands has been shown to promote these challenging coupling processes effectively. acs.org Furthermore, research into reactions in aqueous media or under continuous-flow conditions using packed-bed reactors is expanding the practicality and safety of these transformations. researchgate.netarkat-usa.org These improvements allow for the efficient synthesis of a more diverse array of complex molecules, including fluorinated biphenyl (B1667301) derivatives, which are important in the pharmaceutical and materials industries. mdpi.com

Table 1: Advancements in Expanding Substrate Scope for Suzuki-Miyaura Coupling

| Catalyst/System | Substrate Type | Key Advantage(s) | Reference |

| XPhos-based Precatalyst | Unstable polyfluorophenyl and 2-heteroaryl boronic acids | Enables coupling at room temperature; fast reaction times; avoids boronic acid decomposition. | acs.org |

| Immobilized Pd Nanoparticles on Graphene | Fluorinated aryl bromides and various arylboronic acids | High versatility and good conversion rates for producing fluorinated biaryls; catalyst is recyclable. | mdpi.com |

| Palladium Supported on Bioinspired Materials (e.g., Cellulose) | Various aryl halides and phenylboronic acids | Utilizes renewable supports; can be reused multiple times with minimal loss of activity. | mdpi.com |

| Water-Soluble Palladium/Phosphine Catalyst | Phenylboronic acid groups on nanoparticles and aryl halides | Allows for reactions in water, reducing the need for organic solvents. | nih.gov |

| Continuous-Flow Packed-Bed Reactor | Various aryl halides and phenylboronic acids | Efficient, automated, and safer than batch reactions; suitable for industrial scale. | researchgate.net |

Green Chemistry Principles in Boronic Acid Synthesis and Application

One of the most significant green advancements is the move towards using water as a solvent for cross-coupling reactions, which significantly reduces the reliance on volatile and often toxic organic solvents. arkat-usa.org The development of highly efficient catalysts, including those based on palladium complexes immobilized on renewable polysaccharides, also contributes to greener processes by allowing for lower catalyst loadings and enabling catalyst recycling. mdpi.com Furthermore, efforts are being made to develop more sustainable synthetic routes to arylboronic acids themselves. For example, methods that avoid the use of organolithium or Grignard reagents in favor of direct C-H borylation are being explored as they generate less waste. nih.gov The application of these principles not only minimizes the environmental impact but can also lead to more cost-effective and safer industrial processes. acs.org

Applications in Advanced Chemical Biology Probes and Sensors

Boronic acids have emerged as powerful tools in chemical biology due to their unique ability to form reversible covalent bonds with diols, a functional group found in many biologically important molecules like carbohydrates. nih.gov This property is the foundation for the design of advanced probes and sensors for detecting and imaging biological analytes. nih.govmdpi.com

Fluorescent sensors based on boronic acids are a particularly active area of research. nih.govrsc.org In these sensors, the boronic acid moiety acts as a recognition site. When it binds to a target diol-containing molecule (such as glucose), it can trigger a change in the fluorescence of an attached reporter molecule (a fluorophore). nih.gov This can result in the fluorescence turning "on" or "off," or shifting in color, allowing for the quantitative detection of the target. mdpi.com Researchers are designing increasingly sophisticated boronic acid-based sensors to detect a range of targets beyond simple sugars, including reactive oxygen species (ROS) like hydrogen peroxide, catecholamines, and specific glycoproteins on cell surfaces. nih.govnih.gov These tools are invaluable for studying cellular processes and for the potential development of new diagnostic agents. mdpi.comresearchgate.net

Table 2: Examples of Boronic Acid-Based Probes and Sensors

| Probe/Sensor Type | Target Analyte | Principle of Operation | Potential Application | Reference(s) |

| Fluorescent Monoboronate Probes | Hydrogen Peroxide (H₂O₂) | H₂O₂-mediated oxidation of the C-B bond uncages a fluorophore, leading to a "turn-on" fluorescence response. | Imaging of H₂O₂ signaling in live cells. | nih.gov |

| Anthracene Boronic Acid Sensor | Carbohydrates (e.g., Glucose) | Binding of the boronic acid to the diol groups of the carbohydrate alters the electronic properties of the anthracene fluorophore, changing its fluorescence. | Glucose monitoring. | nih.gov |

| N,O-Chelating Ligand-Based Sensor | Boronic acid-containing agents (e.g., BPA for BNCT) | The sensor molecule forms a stable, fluorescent complex specifically with boronic acid compounds. | Visualizing the uptake of boron-based cancer therapy agents in tumor cells. | mdpi.comresearchgate.net |

| Boronic Acid-Functionalized Hydrogels | Glucose | Glucose binding to boronic acid moieties within the hydrogel network causes swelling or changes in fluorescence. | Continuous glucose monitoring and controlled drug release. | mdpi.comutwente.nl |

Rational Design of Boronic Acid-Based Functional Materials

The unique reactivity of the boronic acid group makes it an excellent building block for the rational design of advanced functional materials with responsive properties. nih.gov By incorporating boronic acid moieties into polymers, hydrogels, and nanoparticles, scientists can create materials that respond to specific chemical or biological stimuli, such as changes in pH or the concentration of sugars. utwente.nlresearchgate.net

A prominent application is the development of "smart" hydrogels for biomedical uses. For example, hydrogels functionalized with boronic acids can form cross-links with poly-diol polymers like poly(vinyl alcohol). utwente.nl These gels can be designed to swell or shrink in response to glucose concentrations, making them promising candidates for glucose-sensing systems and self-regulating insulin (B600854) delivery devices. utwente.nlresearchgate.net Boronic acid-functionalized polymers are also being explored for gene therapy applications and as materials for separating and purifying saccharides. utwente.nladvancedsciencenews.com The ability to use the boronic acid group as a handle for further chemical modification, for instance through Suzuki-Miyaura coupling on the surface of nanoparticles, allows for the creation of multifunctional materials tailored for specific applications like drug delivery. nih.gov This field leverages a deep understanding of boronic acid chemistry to engineer materials with precisely controlled properties and functions. nih.gov

Q & A

How does the substitution pattern of 4-bromo-3-methoxyphenylboronic acid influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:

The bromine at the para position and methoxy group at the meta position create distinct electronic and steric effects. Bromine acts as an electron-withdrawing group, polarizing the boronic acid for nucleophilic attack, while the methoxy group donates electron density, altering regioselectivity. This dual functionality enables selective coupling with aryl halides or triflates. For example, in Pd-catalyzed reactions, steric hindrance from the methoxy group may favor coupling at less hindered positions. Researchers should optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and bases (K₂CO₃ vs. CsF) to balance reactivity and selectivity .

What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data between methods be resolved?

Answer:

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy resonance at ~3.8 ppm, aromatic protons at 6.8–7.5 ppm).

- FT-IR : B-O stretching (~1350 cm⁻¹) and O-H bonds (~3200 cm⁻¹) verify boronic acid functionality.

- Mass Spectrometry : HRMS validates molecular weight (MW: 231.02 g/mol).

Conflicts between techniques (e.g., unexpected splitting in NMR vs. FT-IR) may arise from hydration or dimerization. Use deuterated solvents with controlled pH to stabilize the boronic acid form. DFT calculations (B3LYP/6-311+G(d,p)) can predict vibrational modes and NMR shifts for validation .

What are the key considerations for optimizing the synthesis of this compound to maximize yield and purity?

Answer:

- Substrate Protection : Protect the boronic acid group during bromination to prevent side reactions (e.g., use trimethyl borate).

- Reaction Conditions : Bromination of 3-methoxyphenylboronic acid with NBS (N-bromosuccinimide) in DMF at 0–5°C minimizes over-bromination.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting material. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

How can computational methods guide the design of derivatives of this compound for targeted applications?

Answer:

- DFT Studies : Calculate HOMO-LUMO gaps to predict charge transfer in materials science applications. For example, a lower gap (~4 eV) suggests suitability for conductive polymers.

- Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes in cancer therapy) to prioritize derivatives for synthesis.

- NBO Analysis : Identify intramolecular charge transfer pathways influenced by substituents (e.g., replacing methoxy with ethoxy alters electron donation) .

What strategies address contradictory reactivity data in cross-coupling reactions involving this compound?

Answer:

Contradictions (e.g., low yields with electron-rich partners) may stem from:

- Catalyst Poisoning : Methoxy groups can coordinate Pd, reducing activity. Switch to bulky ligands (e.g., SPhos) to prevent this.

- Solvent Effects : Use polar aprotic solvents (THF, dioxane) to stabilize intermediates.

- Additives : Add silver oxide (Ag₂O) to scavenge halides and accelerate transmetallation. Document reaction parameters systematically to isolate variables .

How does this compound compare to structural analogs in terms of electronic properties and synthetic utility?

Answer:

| Compound | Substituents | Reactivity Profile |

|---|---|---|

| This compound | Br (para), OMe (meta) | High regioselectivity in aryl couplings |

| 4-Bromo-2-methylphenylboronic acid | Br (para), Me (ortho) | Steric hindrance limits coupling sites |

| 3-Bromo-4-methoxyphenylboronic acid | Br (meta), OMe (para) | Enhanced solubility in polar solvents |

The meta-methoxy group in this compound provides a balance of electronic activation and steric accessibility, making it superior for synthesizing asymmetrical biaryls .

What are the best practices for analyzing boron-containing impurities in this compound?

Answer:

- ICP-MS : Quantify trace boron content (<10 ppm).

- B NMR : Detect boroxine impurities (peaks at ~18 ppm).

- TGA : Monitor thermal stability; boronic acids decompose ~200°C. Pre-purify via recrystallization (ethanol/water) to remove boroxines .

How can researchers leverage the methoxy group in this compound for functional group interconversion?

Answer:

- Demethylation : Treat with BBr₃ in CH₂Cl₂ at −78°C to yield a phenolic intermediate for further derivatization.

- Ether Cleavage : Use HI/AcOH to convert methoxy to hydroxyl, enabling conjugation with biomolecules (e.g., peptides). Validate conversions via H NMR loss of OCH₃ signals .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye irritation (H315/H319).

- Ventilation : Use fume hoods to avoid inhalation of boronic acid dust.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Dispose as hazardous boron-containing waste per EPA guidelines .

How can researchers validate the electronic effects of substituents in this compound experimentally?

Answer: